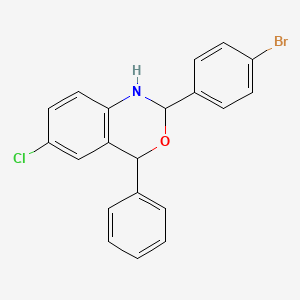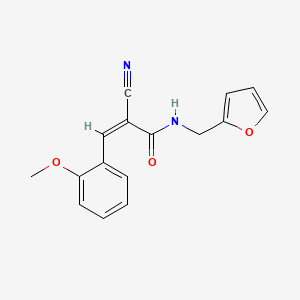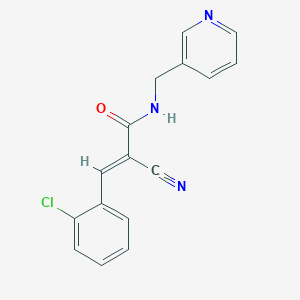![molecular formula C22H19BrN2O3 B11682388 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a phenyl group attached to a dihydroquinazoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with aldehydes or ketones.
Hydroxyphenyl and Phenyl Group Introduction: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Acetic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the target protein, while the bromine atom and phenyl groups contribute to hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
- 2-[6-Chloro-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
- 2-[6-Fluoro-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
- 2-[6-Iodo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
Uniqueness: The presence of the bromine atom in 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s interactions with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C22H19BrN2O3 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid |
InChI |
InChI=1S/C22H19BrN2O3/c23-15-10-11-18-17(12-15)21(14-6-2-1-3-7-14)25(13-20(27)28)22(24-18)16-8-4-5-9-19(16)26/h1-12,21-22,24,26H,13H2,(H,27,28) |
InChI-Schlüssel |
FQKAXELYARETAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(N2CC(=O)O)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)

